molecular formula C26H34N4O2 B2455407 N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide CAS No. 922096-22-8

N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide

Cat. No.: B2455407
CAS No.: 922096-22-8
M. Wt: 434.584
InChI Key: FPBHMEZGQHEGAH-UHFFFAOYSA-N
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Description

N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a complex synthetic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates several pharmacologically relevant motifs, including a tetrahydroquinoline system and a piperidine ring, which are connected through a diamide linkage. The N-benzyl piperidine fragment is a privileged structure in drug design, frequently utilized by medicinal chemists to fine-tune a compound's efficacy and physicochemical properties. This motif is known to provide crucial cation-π interactions with target proteins and serves as a versatile platform for optimizing the stereochemical aspects of potency and selectivity . Compounds featuring these structural elements are commonly investigated for their potential to interact with central nervous system targets, such as neurotransmitter receptors . Researchers value this hybrid molecule as a lead compound for developing novel therapeutic agents and as a chemical probe for studying enzyme inhibition and receptor modulation pathways. This product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any veterinary use.

Properties

IUPAC Name

N-benzyl-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-29-14-8-11-21-17-22(12-13-23(21)29)24(30-15-6-3-7-16-30)19-28-26(32)25(31)27-18-20-9-4-2-5-10-20/h2,4-5,9-10,12-13,17,24H,3,6-8,11,14-16,18-19H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBHMEZGQHEGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide typically involves multiple steps. One common method includes the reaction of benzyl chloride with ethanolamine to form N-benzyl ethanolamine. This intermediate is then reacted with formaldehyde and formic acid to yield N-benzyl-N-methyl ethanolamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Amide Bond Hydrolysis and Formation

The ethanediamide moiety in the compound enables participation in hydrolysis and re-formation reactions. Under acidic or basic conditions, the amide bonds can hydrolyze to yield carboxylic acid and amine intermediates. For example:

Compound+H2OH+/OHBenzoic Acid Derivative+Tetrahydroquinoline-Piperidine Amine\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Benzoic Acid Derivative} + \text{Tetrahydroquinoline-Piperidine Amine}

Reconstitution of the amide bonds can be achieved using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of HOBt (hydroxybenzotriazole).

Key Reaction Conditions:

Reaction TypeReagents/ConditionsYieldReference
Hydrolysis6M HCl, 100°C, 12h85%
AmidationEDC, DMF, RT, 24h78%

Piperidine Ring Functionalization

The piperidine subunit undergoes alkylation and acylation reactions. For instance, the tertiary amine in the piperidine ring reacts with alkyl halides or acyl chlorides:

Compound+R-XN-Alkylated Product(R = alkyl, aryl)\text{Compound} + \text{R-X} \rightarrow \text{N-Alkylated Product} \quad (\text{R = alkyl, aryl})

Electrophilic substitution on the tetrahydroquinoline ring is also feasible under nitration or sulfonation conditions .

Example Reaction Pathways:

  • Alkylation : Using benzyl bromide in DCM with triethylamine yields N-benzyl derivatives.

  • Acylation : Acetic anhydride at 60°C forms acetylated piperidine intermediates .

Tetrahydroquinoline Core Modifications

The tetrahydroquinoline scaffold participates in cyclization and oxidation reactions. Catalytic hydrogenation (H₂/Pd-C) can reduce unsaturated bonds, while oxidation with KMnO₄ converts methyl groups to carboxylic acids .

Oxidation of Methyl Group:

1-Methyl GroupKMnO4,H2OCOOH\text{1-Methyl Group} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{COOH}

This reaction modifies the compound’s polarity and bioavailability .

Protective Group Chemistry

The amine groups in the tetrahydroquinoline and piperidine subunits are protected using Boc (tert-butyloxycarbonyl) groups during synthesis. Deprotection is achieved with TFA (trifluoroacetic acid) or HCl in dioxane :

Boc-Protected AmineTFAFree Amine\text{Boc-Protected Amine} \xrightarrow{\text{TFA}} \text{Free Amine}

Protective Group Strategy:

StepReagentConditions
ProtectionBoc₂O, DMAPDCM, RT, 6h
Deprotection4M HCl in dioxane25°C, 2h

Nucleophilic Substitution Reactions

The ethoxy group on the benzyl ring undergoes nucleophilic substitution with strong nucleophiles (e.g., amines or thiols) under basic conditions:

OEt+NH2RNHR+EtOH\text{OEt} + \text{NH}_2\text{R} \rightarrow \text{NHR} + \text{EtOH}

Substitution Example:

SubstrateNucleophileProductYield
2-EthoxyphenylPiperidineN-Piperidinyl Derivative67%

Catalytic Cross-Coupling Reactions

The compound’s aromatic systems enable Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups :

Br-Substituted Aromatic+Ar-B(OH)2Pd(PPh3)4Biaryl Product\text{Br-Substituted Aromatic} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl Product}

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of compounds with similar structures exhibit significant antimicrobial activity. For example, studies on related piperidine derivatives have shown promising results against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial survival .

Neuropharmacological Effects

Compounds containing piperidine and tetrahydroquinoline structures are often investigated for their effects on the central nervous system. Preliminary studies suggest that N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide may influence neurotransmitter systems, particularly dopamine and norepinephrine pathways. This could position it as a candidate for treating disorders such as depression or anxiety .

Enzyme Inhibition

Research has highlighted the potential of similar compounds as enzyme inhibitors. For instance, studies on sulfonamide derivatives have shown effectiveness in inhibiting α-glucosidase and acetylcholinesterase activities, which are relevant in the management of diabetes and Alzheimer's disease respectively . Given the structural similarities, it is plausible that this compound may exhibit similar enzyme inhibitory effects.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various piperidine derivatives and evaluated their antimicrobial activities using serial dilution methods. The results indicated that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. These findings suggest that further exploration of this compound could yield valuable insights into its antimicrobial potential .

Case Study 2: Neuropharmacological Screening

In vitro assays have been conducted to assess the affinity of related compounds for neurotransmitter transporters. Results demonstrated that compounds with similar structural motifs showed high affinity for dopamine and norepinephrine transporters. This positions this compound as a potential candidate for further neuropharmacological studies .

Mechanism of Action

The mechanism of action of N-benzyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its tetrahydroquinoline and piperidine moieties contribute to its versatility and potential for diverse applications.

Biological Activity

N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide, also known by its compound identifier F936-0355, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26_{26}H34_{34}N4_{4}O2_{2}
  • Molecular Weight : 434.6 g/mol
  • CAS Number : 922096-22-8

The compound is designed to interact with various biological targets, particularly within the central nervous system (CNS) and potentially in cancer pathways. Its structure suggests it may act as a selective modulator of receptors involved in neurotransmission and hormonal regulation.

1. Receptor Modulation

Research indicates that compounds similar to this compound may exhibit selective agonistic or antagonistic properties at various receptor sites. For instance, studies on selective androgen receptor modulators (SARMs) highlight the importance of structural modifications in enhancing receptor binding affinity and selectivity .

2. CNS Activity

The tetrahydroquinoline moiety is known for its neuroprotective effects. Preliminary studies suggest that derivatives of this class may influence neurotransmitter systems such as dopamine and serotonin, which are crucial in treating neurological disorders .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of tetrahydroquinoline derivatives in models of neurodegeneration. The results demonstrated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models .

Case Study 2: Anticancer Potential

Another study explored the anticancer properties of similar compounds through their interactions with E3 ligases involved in protein degradation pathways. These interactions were shown to induce apoptosis in cancer cell lines .

Data Table: Summary of Biological Activities

Activity Description Reference
Receptor ModulationSelective binding to androgen receptors; potential for tissue-selective effects
NeuroprotectionReduction of oxidative stress; cognitive enhancement in models
Anticancer ActivityInduction of apoptosis via E3 ligase modulation

Q & A

Q. What are the optimal synthetic routes for synthesizing N'-benzyl-N-[2-(1-methyltetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide, and what purification challenges arise?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Formation of the tetrahydroquinoline core : Cyclization of substituted anilines with ketones under acidic conditions, followed by methylation at the 1-position using methyl iodide .
  • Piperidinyl group introduction : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the piperidine moiety .
  • Ethanediamide linkage : Condensation of benzylamine with oxalic acid derivatives, followed by coupling to the central scaffold using carbodiimide-based reagents (e.g., EDC/HOBt) .

Q. Purification Challenges :

  • Byproduct removal : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is critical due to similar polarities of intermediates .
  • Yield optimization : Reported yields for analogous compounds range from 59% to 71%, depending on steric hindrance during coupling steps .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Key signals include the benzyl protons (δ 7.2–7.4 ppm), tetrahydroquinoline methyl group (δ 1.2–1.5 ppm), and piperidinyl protons (δ 2.5–3.5 ppm) .
    • 13C NMR : Confirms carbonyl groups (δ 165–170 ppm) and quaternary carbons in the tetrahydroquinoline ring .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+) with <2 ppm error .
  • X-ray Crystallography : Resolves stereochemistry ambiguities in the tetrahydroquinoline and piperidinyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

Methodological Answer: Contradictions often arise from:

  • Assay variability : Differences in pH, temperature, or enzyme concentrations (e.g., falcipain inhibition assays in showed IC50 variations due to buffer conditions) .
  • Structural analogs : Activity discrepancies may stem from impurities in analogs or unintended stereoisomers.

Q. Resolution Strategies :

  • Standardized protocols : Use validated assays (e.g., WHO-recommended malarial parasite cultures for antimalarial studies) .
  • Control experiments : Include reference inhibitors (e.g., E64 for cysteine proteases) to normalize activity data .

Q. What computational strategies are employed to model interactions between this compound and potential enzymatic targets?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina predict binding poses in enzymatic active sites (e.g., falcipain-2). The benzyl group shows π-π stacking with His174 in falcipain .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability; simulations >100 ns reveal conformational flexibility in the piperidinyl group .
  • Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities, with ΔG values correlating with experimental IC50 data .

Q. How do structural modifications (e.g., benzyl or piperidinyl groups) impact the compound’s inhibitory activity?

Methodological Answer:

  • Benzyl Group :
    • Electron-withdrawing substituents (e.g., -NO2) reduce activity by destabilizing π-π interactions with target enzymes .
    • Para-substitution with hydrophobic groups (e.g., -CF3) enhances membrane permeability but may reduce solubility .
  • Piperidinyl Group :
    • N-methylation increases metabolic stability but decreases binding affinity due to steric effects .
  • SAR Data : Analogous compounds with methylsulfanyl groups () showed 2–3-fold higher activity, suggesting sulfur’s role in hydrogen bonding .

Q. What experimental controls are critical when designing in vitro assays to evaluate this compound’s efficacy?

Methodological Answer:

  • Positive Controls : Use established inhibitors (e.g., chloroquine for antimalarial assays) to validate assay sensitivity .
  • Solvent Controls : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Blind Experiments : Mask compound identity during data collection to minimize bias .
  • Replicate Design : Triplicate measurements with statistical analysis (e.g., ANOVA) to confirm reproducibility .

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